去甲氧基 ranolazine-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

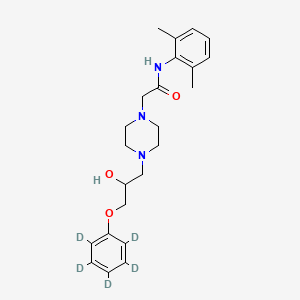

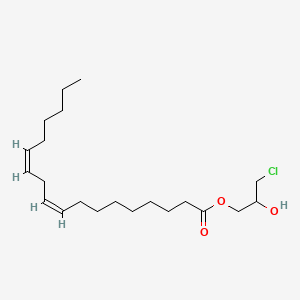

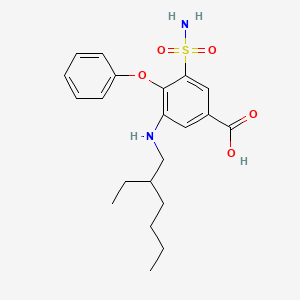

Desmethoxy Ranolazine-d5 is a deuterium labeled version of Desmethoxy Ranolazine . It is a biochemical used for proteomics research . The molecular formula is C23H26D5N3O3 and the molecular weight is 402.54 .

Synthesis Analysis

Desmethoxy Ranolazine-d5 is synthesized using state-of-the-art technology . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular structure of Desmethoxy Ranolazine-d5 is represented by the formula C23H26D5N3O3 . The structure data file (SDF/MOL File) of Desmethoxy Ranolazine is available for download, which specifies the molecular geometry, i.e., the spatial arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

While specific chemical reactions involving Desmethoxy Ranolazine-d5 are not detailed in the search results, it’s worth noting that the parent compound, Ranolazine, has been studied extensively. For instance, Ranolazine has been found to suppress supraventricular tachyarrhythmia and reduce new-onset AF by 30% .Physical and Chemical Properties Analysis

Desmethoxy Ranolazine-d5 has a molecular weight of 402.54 and a molecular formula of C23H26D5N3O3 . More detailed physical and chemical properties were not found in the search results.科学研究应用

离子通道阻断作用和电生理效应

Ranolazine 表现出显着的离子通道阻断作用,特别是抑制 HERG 和 IsK 电流,这对心脏复极至关重要。它调节心脏模型中的有效不应期 (ERP) 和 QT 间期,而不影响 QRS 持续时间,与 D-索他洛尔等其他药物相比,对促心律失常作用表现出安全的作用特征。这些特性表明其在解决与长 QT 综合征相关的致心律失常风险以及在心脏安全性药理学中的潜力 (Schram 等人,2004)。

对缺血再灌注损伤的保护作用

Ranolazine 在减轻缺血再灌注损伤中的作用已通过其减少钙超载和氧化应激的能力得到证实,从而保护线粒体完整性。这一作用促进了对心脏组织中坏死和凋亡的功能性保护,表明其在心肌缺血和心力衰竭管理的治疗策略中的潜力 (Aldakkak 等人,2011)。

抗心律失常作用的电生理基础

Ranolazine 的抗心律失常特性基于其电生理效应,包括抑制与各种心脏疾病相关的心律失常。通过抑制心室中的晚 I(Na) 和心房中的峰值 I(Na) 和 I(Kr),Ranolazine 展示了广泛的抗心律失常活性。它在抑制房颤和室性心律失常方面的有效性突出了其作为一种多功能抗心律失常药物的潜力 (Antzelevitch 等人,2011)。

安全和危害

While specific safety and hazard information for Desmethoxy Ranolazine-d5 was not found, it’s important to note that handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is also recommended to avoid inhalation and contact with skin, eyes, and clothing .

未来方向

作用机制

Target of Action

Desmethoxy Ranolazine-d5, an analogue of Ranolazine, primarily targets voltage-gated sodium channels (VGSCs) in the cardiac muscle . VGSCs play a significant role in driving cancer cell invasiveness . Under hypoxic conditions, common to growing tumors, VGSCs develop a persistent current (INaP) which can be blocked selectively by ranolazine .

Mode of Action

At therapeutic concentrations, Desmethoxy Ranolazine-d5 can inhibit the cardiac late sodium current (INa), which may affect the electrolyte balance in the myocardium, relieving angina symptoms . This inhibition of the late inward sodium current reduces the magnitude of ischemia-induced sodium and calcium overload, thereby improving myocardial function and perfusion .

Biochemical Pathways

It is known that the compound’s inhibition of the late inward sodium current can lead to a decrease in intracellular calcium levels . This could potentially affect various calcium-dependent signaling pathways within the cell.

Pharmacokinetics

Ranolazine, the parent compound of Desmethoxy Ranolazine-d5, is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . Approximately 5% is excreted renally unchanged . The elimination half-life of ranolazine is 1.4–1.9 hours but is apparently prolonged, on average, to 7 hours for the extended-release formulation as a result of extended absorption . The absolute bioavailability ranges from 35% to 50% .

Result of Action

Its parent compound, ranolazine, has been shown to provide relief from uncomfortable and debilitating symptoms of chronic angina . It is also suggested that ranolazine may reduce cardiac readmission .

生化分析

Biochemical Properties

Desmethoxy Ranolazine-d5 interacts with various enzymes and proteins. It is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . The quantitatively most important metabolic pathways for Desmethoxy Ranolazine-d5 are catalyzed by enzymes of the CYP3A family, followed by CYP2D6 .

Cellular Effects

Desmethoxy Ranolazine-d5 has significant effects on various types of cells and cellular processes. It is known to inhibit late sodium current, thus minimizing calcium overload in ischemic cardiomyocytes . This action is believed to improve the efficiency of the failing heart by switching substrate utilization from fatty acids to glucose .

Molecular Mechanism

Desmethoxy Ranolazine-d5 exerts its effects at the molecular level through several mechanisms. It inhibits the late phase of the inward sodium current in ventricular myocardial cells, reducing intracellular calcium overload and associated diastolic contractile dysfunction . This mechanism is thought to improve the efficiency of the failing heart by switching substrate utilization from fatty acids to glucose .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desmethoxy Ranolazine-d5 change over time. It has been observed that the compound’s oral plasma clearance diminishes with dose, from an average of 45 L/h at 500mg twice daily to 33 L/h at 1000mg twice daily . This indicates that the compound’s stability and degradation may vary depending on the dosage and duration of exposure.

Metabolic Pathways

Desmethoxy Ranolazine-d5 is involved in several metabolic pathways. As mentioned earlier, it is extensively metabolized by CYP3A enzymes and, to a lesser extent, by CYP2D6 . These interactions could potentially affect metabolic flux or metabolite levels.

属性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2,3,4,5,6-pentadeuteriophenoxy)propyl]piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c1-18-7-6-8-19(2)23(18)24-22(28)16-26-13-11-25(12-14-26)15-20(27)17-29-21-9-4-3-5-10-21/h3-10,20,27H,11-17H2,1-2H3,(H,24,28)/i3D,4D,5D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISYIGQLESDPPH-GGXSZSEQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)

![2-[[N-Cyclopropyl-(3-fluoro-4-methoxyphenyl)amino]methylene]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B587929.png)